molecular formula C20H20N4O5S B3206311 N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1040667-45-5

N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3206311
CAS No.: 1040667-45-5
M. Wt: 428.5 g/mol
InChI Key: BZYSLVQJORYLOK-UHFFFAOYSA-N
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Description

N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with adenosine A2A receptors, exhibiting good binding interactions . This interaction is crucial for its potential therapeutic effects, particularly in neuroprotective applications. Additionally, the compound’s interaction with antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) highlights its role in mitigating oxidative stress .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with adenosine A2A receptors can modulate signaling pathways involved in neuroprotection and anti-inflammatory responses . Furthermore, its antioxidant properties help in reducing oxidative stress, thereby protecting cells from damage and promoting cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to adenosine A2A receptors, leading to the inhibition of oxidative stress pathways . This binding interaction is crucial for its neuroprotective effects. Additionally, the compound’s interaction with antioxidant enzymes such as SOD and GSH-Px helps in neutralizing free radicals, thereby reducing oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that the compound maintains its neuroprotective and antioxidant properties over extended periods, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and antioxidant effects without any adverse effects At higher doses, potential toxic effects and threshold effects need to be carefully monitored

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as SOD and GSH-Px, which play a crucial role in mitigating oxidative stress

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its neuroprotective and antioxidant effects, as they ensure that the compound reaches its intended targets within the cell.

Properties

IUPAC Name

N-[4-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-28-13-6-7-15(16(10-13)29-2)23-17(25)8-5-12-11-30-20(22-12)24-19(27)14-4-3-9-21-18(14)26/h3-4,6-7,9-11H,5,8H2,1-2H3,(H,21,26)(H,23,25)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYSLVQJORYLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.